Leucyl-phenylalanine amide

概要

準備方法

合成経路と反応条件

H-Leu-Phe-NH2の合成は、通常、固相ペプチド合成(SPPS)を伴い、これはペプチドの化学合成に広く用いられている方法です。SPPSでは、ペプチド鎖は固体支持体上で段階的に組み立てられ、保護されたアミノ酸を順次付加することができます。このプロセスには、以下の手順が含まれます。

最初のアミノ酸の付着: アミノ基で保護された最初のアミノ酸は、固体樹脂に付着します。

脱保護: 次のアミノ酸の付加を可能にするために、アミノ基の保護基が除去されます。

カップリング: アミノ基で保護された次のアミノ酸も、成長中のペプチド鎖にカップリングされます。

繰り返し: 手順2と3は、目的のペプチド配列が得られるまで繰り返されます。

工業生産方法

工業的な環境では、H-Leu-Phe-NH2の生産は、SPPSプロセスを合理化する自動ペプチド合成機を使用してスケールアップすることができます。これらの機械は、複数のペプチド合成を同時に処理することができ、効率を高め、生産時間を短縮することができます。 さらに、グリーンケミストリーの進歩により、ペプチド合成に環境に優しい溶媒と試薬を開発することができました .

化学反応解析

反応の種類

H-Leu-Phe-NH2は、次のようなさまざまな化学反応を起こす可能性があります。

酸化: この反応は、酸素の付加または水素の除去を伴い、多くの場合、システイン残基を含むペプチドでジスルフィド結合の形成をもたらします。

還元: 酸化の反対で、還元反応は水素の付加または酸素の除去を伴います。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素やヨウ素などがあります。

還元: ジチオスレイトール(DTT)やトリス(2-カルボキシエチル)ホスフィン(TCEP)などの還元剤が頻繁に使用されます。

置換: カルボジイミド(例:ジシクロヘキシルカルボジイミド)などの試薬は、ペプチド合成におけるカップリング反応に使用されます.

形成される主な生成物

これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はジスルフィド結合の形成につながる可能性があり、還元はこれらの結合を切断することができます。 置換反応は、ペプチドに新しい官能基を導入することができ、その特性を変化させます .

科学研究への応用

H-Leu-Phe-NH2は、次のような科学研究で幅広い用途があります。

化学: ペプチド合成と改変の研究におけるモデル化合物として使用されます。

生物学: この化合物は、抗ウイルス性や抗癌性などの潜在的な生物学的活性を研究されています.

化学反応の分析

Types of Reactions

H-Leu-Phe-NH2 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of disulfide bonds in peptides containing cysteine residues.

Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are frequently used.

Substitution: Reagents like carbodiimides (e.g., dicyclohexylcarbodiimide) are used for coupling reactions in peptide synthesis.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can break these bonds. Substitution reactions can introduce new functional groups into the peptide, altering its properties .

科学的研究の応用

Chemistry

Peptide Synthesis and Modification

Leucyl-phenylalanine amide is utilized as a model compound in studies of peptide synthesis. Its structure facilitates the exploration of peptide bond formation and modification techniques, which are crucial for developing new peptides with tailored properties. Researchers often use this compound to investigate reaction mechanisms and optimize synthesis protocols.

Table 1: Key Characteristics of this compound in Chemistry

| Property | Description |

|---|---|

| Chemical Formula | C₁₅H₁₈N₂O₂ |

| Structure | Dipeptide with an amide bond between leucine and phenylalanine |

| Solubility | Soluble in polar solvents, facilitating various reactions |

Biology

Biological Activities

Research indicates that this compound exhibits several biological activities. It has been studied for its potential antiviral and anticancer properties, making it a candidate for therapeutic development. The interactions of this compound with specific receptors can influence physiological processes such as inflammation and pain modulation.

Case Study: Anticancer Potential

A study examined the effects of this compound on cancer cell lines, demonstrating its ability to inhibit cell proliferation through apoptosis induction. This finding suggests that the compound could be further developed into a therapeutic agent for cancer treatment.

Medicine

Therapeutic Applications

this compound is being investigated for its potential in drug delivery systems. Its ability to form stable complexes with various biomolecules enhances the efficacy of drug formulations. Additionally, its structural properties allow it to serve as a scaffold for designing biomaterials used in tissue engineering.

Table 2: Therapeutic Applications of this compound

| Application | Description |

|---|---|

| Drug Delivery | Enhances bioavailability of therapeutic agents |

| Biomaterials | Used in the development of scaffolds for tissue engineering |

| Analgesic Properties | Potential to modulate pain through neurotransmitter pathways |

Industry

Material Development

In industrial applications, this compound is explored for developing new materials such as hydrogels and nanostructures. Its unique hydrophobic properties make it suitable for creating materials that can interact effectively with lipid membranes.

作用機序

H-Leu-Phe-NH2の作用機序には、受容体や酵素などの特定の分子標的との相互作用が含まれます。 たとえば、フェニルアラニンモチーフを含むペプチドは、炎症や痛みなど、さまざまな生理学的プロセスに関与するニューロキニン-1受容体と相互作用することが示されています . H-Leu-Phe-NH2がその標的に結合すると、シグナル伝達経路のカスケードが引き起こされ、観察される生物学的効果につながります .

類似化合物との比較

類似化合物

H-Leu-NH2: ロイシンとアミド基からなるジペプチドで、フェニルアラニン残基がありません.

H-Phe-NH2: フェニルアラニンとアミド基からなるジペプチドで、ロイシン残基がありません.

H-D-Thr-Phe-NH2: スレオニンとフェニルアラニンからなるジペプチドで、立体化学が異なります.

独自性

H-Leu-Phe-NH2は、ロイシンとフェニルアラニンの残基の特定の組み合わせにより、独特の生物学的活性と特性を付与されるため、ユニークです。 ペプチド配列に疎水性アミノ酸と芳香族アミノ酸の両方が存在することで、分子標的とのユニークな相互作用が可能になり、研究や潜在的な治療用途に貴重な化合物となっています .

生物活性

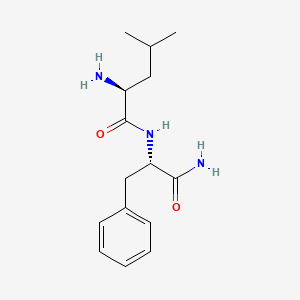

Leucyl-phenylalanine amide, a dipeptide amide formed from leucine and phenylalanine, has garnered attention for its potential biological activities. This compound is characterized by an amide bond between the carboxyl group of leucine and the amino group of phenylalanine. Its unique structure imparts several biological functions, including roles in protein synthesis, antioxidant activity, and interactions with lipid membranes.

Chemical Structure and Properties

This compound can be represented by the following chemical formula:

Key Structural Features:

- Dipeptide Nature: Composed of two amino acids, it exhibits properties typical of peptides.

- Hydrophobic Characteristics: The presence of leucine and phenylalanine contributes to its hydrophobic nature, potentially enhancing its interactions with lipid membranes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Protein Synthesis: As a dipeptide, it plays a role in various cellular processes involving protein metabolism and synthesis.

- Antioxidant Activity: Preliminary studies suggest that this compound may possess antioxidant properties, which could be beneficial in reducing oxidative stress.

- Interaction with Lipid Membranes: The hydrophobic properties of this compound may facilitate its interaction with lipid bilayers, influencing membrane fluidity and integrity .

Comparative Analysis with Related Compounds

This compound shares similarities with other dipeptides and amino acid derivatives. The following table summarizes some comparable compounds:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| Glycyl-leucine amide | Glycine + Leucine | Smaller size; involved in energy metabolism. |

| Phenylalanylleucine | Phenylalanine + Leucine | Increased aromatic character; enhanced lipid interactions. |

| Valyl-leucine amide | Valine + Leucine | Important for muscle metabolism. |

| Leucyl-glycine | Leucine + Glycine | Simpler structure; model for peptide studies. |

1. Interaction with Lipid Membranes

A study on amphipathic helical peptides demonstrated that substitutions involving leucine and phenylalanine significantly impacted the peptide's affinity for lipid membranes. Peptides with increased phenylalanine content showed enhanced solubilization of lipid vesicles, indicating that this compound may similarly influence lipid interactions .

3. Antimicrobial Activity

Recent investigations into phenylalanine amides have revealed their effectiveness against Mycobacterium abscessus, suggesting that derivatives of this compound could also possess antimicrobial properties .

特性

CAS番号 |

38678-60-3 |

|---|---|

分子式 |

C15H23N3O2 |

分子量 |

277.36 g/mol |

IUPAC名 |

(2S)-2-amino-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-4-methylpentanamide |

InChI |

InChI=1S/C15H23N3O2/c1-10(2)8-12(16)15(20)18-13(14(17)19)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9,16H2,1-2H3,(H2,17,19)(H,18,20)/t12-,13-/m0/s1 |

InChIキー |

HVNQCDIUFGAINF-STQMWFEESA-N |

SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)N |

異性体SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)N |

正規SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)N |

外観 |

Solid powder |

Key on ui other cas no. |

38678-60-3 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

L-leucyl-L-phenylalaninamide Leu-Phe-NH2 leucyl-phenylalanine amide |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。